molecular formula C48H78N12O15 B15140570 H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH

H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH

Cat. No.: B15140570
M. Wt: 1063.2 g/mol
InChI Key: LMIACVIHSZIJKT-WWRYCTMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH is a peptide composed of the amino acids serine, proline, valine, threonine, leucine, aspartic acid, leucine, arginine, and tyrosine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, liquid-phase peptide synthesis (LPPS) may be used for large-scale production, where the peptide is synthesized in solution rather than on a solid support.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds between cysteine residues.

    Substitution: Substitution reactions can occur at specific amino acid residues, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modification.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Investigated for therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A peptide with a similar sequence but different amino acid composition.

    H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with a different sequence but similar structural features.

Uniqueness

H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH is unique due to its specific sequence of amino

Properties

Molecular Formula

C48H78N12O15

Molecular Weight

1063.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C48H78N12O15/c1-23(2)18-31(40(67)53-30(10-8-16-52-48(50)51)39(66)57-34(47(74)75)20-27-12-14-28(63)15-13-27)54-42(69)33(21-36(64)65)55-41(68)32(19-24(3)4)56-45(72)38(26(7)62)59-44(71)37(25(5)6)58-43(70)35-11-9-17-60(35)46(73)29(49)22-61/h12-15,23-26,29-35,37-38,61-63H,8-11,16-22,49H2,1-7H3,(H,53,67)(H,54,69)(H,55,68)(H,56,72)(H,57,66)(H,58,70)(H,59,71)(H,64,65)(H,74,75)(H4,50,51,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1

InChI Key

LMIACVIHSZIJKT-WWRYCTMDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CO)N

Origin of Product

United States

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